3-Cyclooctyl-1,1-diethylurea
Overview
Description
N’-cyclooctyl-N,N-diethylurea is a urea derivative, a class of compounds known for their diverse chemical and biological properties. Urea derivatives are extensively employed in various fields, including medicinal chemistry, due to their ability to form stable hydrogen bonds with protein and receptor targets . This particular compound features a cyclooctyl group and two diethyl groups attached to the urea core, making it unique among urea derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N,N-diethylurea can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of cyclooctylamine with diethylcarbamoyl chloride under mild conditions . Another approach uses potassium isocyanate in water, which is an environmentally friendly method .
Industrial Production Methods
Industrial production of N’-cyclooctyl-N,N-diethylurea typically involves large-scale reactions using phosgene or its safer alternatives like N,N’-carbonyldiimidazole (CDI) to generate the desired isocyanate or carbamoyl chloride . These methods are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctyl-N,N-diethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields urea oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N’-cyclooctyl-N,N-diethylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-cyclooctyl-N,N-diethylurea involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The molecular targets and pathways involved are often related to the compound’s ability to inhibit or activate certain proteins .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-decylurea: Shares a similar urea core but with different substituents.
N,N’-diethylurea: Lacks the cyclooctyl group, making it less bulky and potentially less selective in its interactions.
Uniqueness
N’-cyclooctyl-N,N-diethylurea is unique due to its cyclooctyl group, which provides steric hindrance and can influence its binding affinity and selectivity towards specific targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
3-cyclooctyl-1,1-diethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-15(4-2)13(16)14-12-10-8-6-5-7-9-11-12/h12H,3-11H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXABWBBYAWMAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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